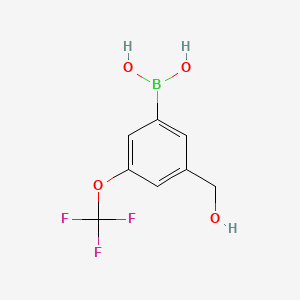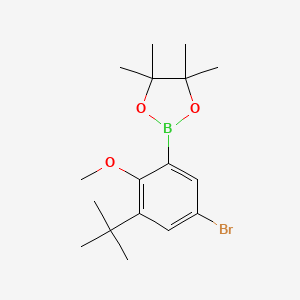
2-(5-Bromo-3-(tert-butyl)-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Bromo-3-(tert-butyl)-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that features a boronate ester functional group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity. It is often used as an intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-3-(tert-butyl)-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-bromo-3-(tert-butyl)-2-methoxyphenylboronic acid with 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) and a suitable base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF). The reaction is carried out under inert conditions, usually at room temperature, to yield the desired boronate ester .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger batch sizes. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Bromo-3-(tert-butyl)-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by various nucleophiles under appropriate conditions.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The boronate ester group can be oxidized to form boronic acids or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or THF.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate or cesium carbonate.
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Major Products
Substitution: Products vary depending on the nucleophile used.
Coupling: Biaryl compounds are typically formed.
Oxidation: Boronic acids or boronate esters with different substituents.
Aplicaciones Científicas De Investigación
2-(5-Bromo-3-(tert-butyl)-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: As an intermediate in the development of drugs and therapeutic agents.
Industry: In the production of advanced materials and polymers.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to participate in cross-coupling reactions. The boronate ester group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds. This mechanism involves the oxidative addition of the palladium catalyst to the boronate ester, followed by transmetalation and reductive elimination steps .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde
- tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate
- tert-Butyl bromoacetate
Uniqueness
2-(5-Bromo-3-(tert-butyl)-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its boronate ester functional group, which provides versatility in various chemical reactions, particularly in cross-coupling reactions. Its structure allows for the formation of stable intermediates, making it a valuable reagent in organic synthesis .
Propiedades
Fórmula molecular |
C17H26BBrO3 |
|---|---|
Peso molecular |
369.1 g/mol |
Nombre IUPAC |
2-(5-bromo-3-tert-butyl-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H26BBrO3/c1-15(2,3)12-9-11(19)10-13(14(12)20-8)18-21-16(4,5)17(6,7)22-18/h9-10H,1-8H3 |
Clave InChI |
IXDDAGJEQXWLQO-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2OC)C(C)(C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


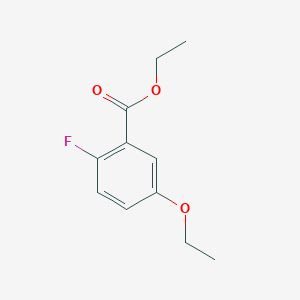
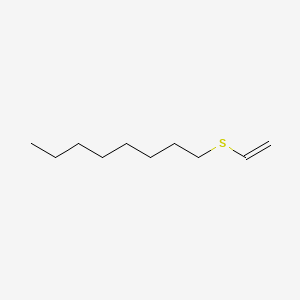
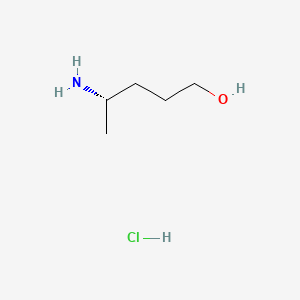
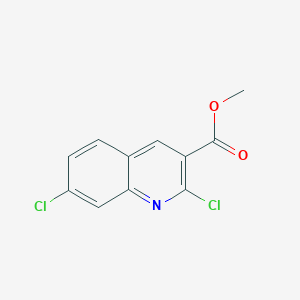

![1,1,1-Trichloro-2-hydroxy-2-[2-acetamidoethylthio]ethane](/img/structure/B14017608.png)
![N-[(Z)-1H-indol-3-ylmethylideneamino]-2-phenylacetamide](/img/structure/B14017609.png)
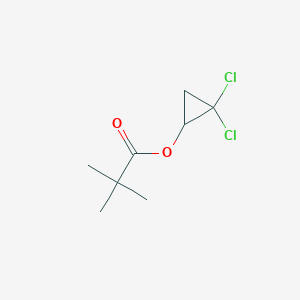
![3-(4-Methoxy-2-methyl-phenyl)-2,5-dimethyl-pyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B14017614.png)


![(2R)-2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B14017631.png)
